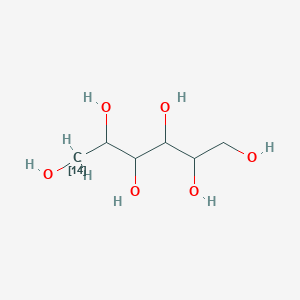
D-Mannitol-1-14C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Mannitol-1-14C is a useful research compound. Its molecular formula is C6H14O6 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nutritional Studies
D-Mannitol-1-14C is utilized to investigate the metabolism and fermentation processes in various organisms. A study conducted on rats demonstrated that orally administered D-[14C]mannitol is metabolized to carbon dioxide (CO2) via fermentation by intestinal microbes. In conventional rats, approximately 45% of the administered radioactivity was recovered as 14CO2 within 24 hours, indicating significant fermentation activity. Conversely, in antibiotic-treated rats, only 3% was converted to CO2, highlighting the role of gut microbiota in mannitol metabolism .
Table 1: Metabolic Conversion of D-[14C]mannitol in Rats
| Treatment Type | % Radioactivity as 14CO2 | Time to Peak CO2 Production |
|---|---|---|
| Conventional Rats | 45% | 24 hours |
| Antibiotics-Treated Rats | 3% | 24 hours |
Microbial Studies
This compound is also employed to explore microbial pathways. Research has shown that Escherichia coli can utilize mannitol-1-phosphate derived from D-[1-14C]mannitol for biosynthesis. The study found that a significant portion of the radioactivity was incorporated into nucleic acids, suggesting a metabolic pathway dedicated to ribose synthesis from mannitol . This finding underscores the potential of D-mannitol as a substrate for microbial biosynthetic processes.
Table 2: Fate of D-[1-14C]mannitol in E. coli
| Compound | % Recovery in Nucleic Acids | Other Products Detected |
|---|---|---|
| Mannitol-1-Phosphate | 60% | CO2 and unidentified organic compounds |
Environmental Applications
In environmental microbiology, this compound serves as a tracer for detecting fecal coliforms in water samples. A study demonstrated that using D-mannitol instead of lactose in m-FC broth improved detection rates of fecal coliforms, thus enhancing water quality testing methodologies . This application highlights the utility of radiolabeled compounds in microbial ecology and environmental monitoring.
Biochemical Pathways
The compound has been instrumental in elucidating biochemical pathways involving sugar alcohols. For instance, research indicated that mannitol can be phosphorylated at either carbon 1 or carbon 6 upon entering cells via the phosphotransferase system. This dual phosphorylation pathway is critical for understanding how mannitol is metabolized and utilized in cellular processes .
Industrial Applications
This compound has potential applications in industrial biotechnology, particularly in the production of cellulose by bacteria such as Acetobacter xylinum. By utilizing D-mannitol as a precursor, researchers have developed methods for synthesizing C14-specifically labeled cellulose, which can be useful for tracing metabolic pathways or studying cellulose properties .
Analyse Chemischer Reaktionen
Oxidation to D-Fructose-1-¹⁴C
Acetobacter suboxydans selectively oxidizes D-mannitol-1-¹⁴C to D-fructose-1-¹⁴C via the preferential oxidation of the terminal hydroxyl group. This reaction is highly dependent on surface-to-volume ratios and reaction time:
-
Optimal conditions : Surface-to-volume ratio of 1.59, 24–48 hr incubation.
Mechanistic insight :
D-Mannitol-1-14CAcetobacter suboxydansD-Fructose-1-14C+H2O
The reaction proceeds via dehydrogenation of the C2 hydroxyl group, forming a ketose intermediate .
Dual Isotopic Labeling
D-Mannitol-1-¹⁴C-1-phosphate can be co-labeled with ³²P for dual-tracer studies:
-
Method : Phosphitylation with Cl-TDP (2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane).
-
Application : Tracking phosphate turnover in microbial systems (e.g., E. coli) .
Acid-Catalyzed Hydrolysis
D-Mannitol-1-¹⁴C-1-phosphate undergoes hydrolysis under acidic conditions:
-
Conditions : 1 N HClO₄, 100°C, 120 min.
-
Outcome : Complete release of ³²P from the phosphate group, confirming ester bond lability .
Kinetic profile :
| Time (min) | ³²P Release (%) |
|---|---|
| 30 | 45 |
| 60 | 75 |
| 120 | 100 |
Mannitol-1-Phosphate Dehydrogenase
In E. coli, D-mannitol-1-¹⁴C-1-phosphate is metabolized via NAD⁺-dependent dehydrogenation:
D-Mannitol-1-14C-1-P+NAD+→D-Fructose-6-14C-P+NADH
Enzyme kinetics :
| Strain | Substrate | Vmax (nmol/min/mg) | Km (µM) |
|---|---|---|---|
| Wild-type | M-1-P | 462 ± 13 | 35 ± 2 |
| mtlD mutant | F-6-P | 30 ± 4.2 | 120 ± 10 |
M-1-P = D-mannitol-1-phosphate; F-6-P = fructose-6-phosphate .
Phosphate Turnover in E. coli
D-Mannitol-1-¹⁴C-1-phosphate exhibits rapid phosphate exchange with intracellular inorganic phosphate (Pi):
-
Half-life : <5 min under chase conditions (40 mM ³¹Pi).
-
Mechanism : Dynamic equilibrium between phosphorylation by kinases and dephosphorylation by phosphatases .
Stability and Degradation
Eigenschaften
CAS-Nummer |
88404-24-4 |
|---|---|
Molekularformel |
C6H14O6 |
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
(114C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/i1+2 |
InChI-Schlüssel |
FBPFZTCFMRRESA-NJFSPNSNSA-N |
SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Isomerische SMILES |
C(C(C(C(C([14CH2]O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















